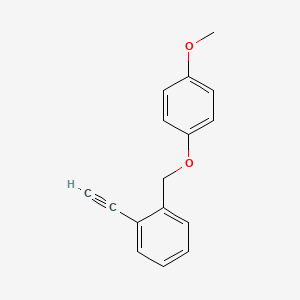

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene

Description

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is a substituted benzene derivative featuring an ethynyl group (-C≡CH) at position 1 and a (4-methoxyphenoxy)methyl moiety at position 2.

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-ethynyl-2-[(4-methoxyphenoxy)methyl]benzene |

InChI |

InChI=1S/C16H14O2/c1-3-13-6-4-5-7-14(13)12-18-16-10-8-15(17-2)9-11-16/h1,4-11H,12H2,2H3 |

InChI Key |

XSGRXMSGTKKVKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=CC=C2C#C |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Substitution Followed by Sonogashira Coupling

This two-step approach is widely cited for its modularity and compatibility with sensitive functional groups.

Step 1: Williamson Ether Synthesis

A benzyl chloride intermediate (2-chloromethyl-1-nitrobenzene) reacts with 4-methoxyphenol under basic conditions:

Conditions :

Step 2: Sonogashira Coupling

The nitro group is reduced to an amine, followed by palladium-catalyzed coupling with trimethylsilylacetylene:

Optimization Notes :

Route 2: Direct Alkynylation via Elimination

This one-pot method avoids transition-metal catalysts but requires precise temperature control.

Reaction Mechanism

A diazonium salt intermediate undergoes elimination in the presence of a strong base:

Critical Parameters :

Comparative Analysis of Synthetic Methods

Advanced Purification and Characterization

Crystallization Techniques

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 7.45 (d, J = 8.2 Hz, 1H), 6.92–6.85 (m, 4H), 5.12 (s, 2H), 3.78 (s, 3H), 3.21 (s, 1H).

Industrial-Scale Adaptations

Patent EP2621885B1 describes a continuous-flow hydrogenation system for analogous compounds, suggesting applicability to Route 1:

Emerging Methodologies

Chemical Reactions Analysis

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, forming reactive intermediates that interact with biological molecules. The methoxyphenoxy group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Key analogues include:

- Electronic Effects: The (4-methoxyphenoxy)methyl group in the target compound introduces electron-donating methoxy and ether oxygen atoms, enhancing resonance stabilization compared to methoxymethyl or methylthio substituents .

- Steric Effects : Bulkier substituents (e.g., branched chains in 4m ) may hinder reactivity in cycloadditions, whereas the target compound’s linear structure facilitates participation in [2+2+2] reactions .

Table: Comparative Physicochemical and Functional Properties

- Cycloaddition Utility : The target compound’s ethynyl and ether groups enable participation in Rh-catalyzed [2+2+2] cycloadditions to form polycyclic aromatics, a feature shared with 1-ethynyl-2-(ethynyloxy)benzene .

- Solubility and Stability: Methoxy and phenoxy groups likely improve solubility in polar solvents compared to alkyl or thioether analogues .

Biological Activity

1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is a synthetic organic compound notable for its structural features, which include an ethynyl group and a methoxyphenoxy substituent. This unique configuration lends itself to various potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is CHO. Its structure can be represented as follows:

This compound features a benzene ring substituted at the first position with an ethynyl group and at the second position with a 4-methoxyphenoxy group, contributing to its unique reactivity and potential biological interactions.

Biological Activity Overview

This compound has shown promise in various biological studies, particularly regarding its interactions with enzymes and potential therapeutic applications. The following sections summarize key findings related to its biological activity.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Interaction studies suggest that this compound may influence the activity of these enzymes, potentially affecting drug efficacy and toxicity profiles. Such interactions are pivotal in understanding the pharmacokinetics of this compound.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of this compound. Compounds with ethynyl groups have been associated with inhibitory effects against various microbial strains. The specific mechanisms through which this compound exerts antimicrobial effects require further investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Potential

There is growing interest in the anticancer potential of compounds featuring ethynyl and methoxy groups. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound might possess similar properties. Studies assessing its IC values against different cancer cell lines would provide valuable insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethynyl-3-nitrobenzene | Ethynyl group on a nitro-substituted benzene | Nitro group enhances electrophilicity |

| 1,2-Bis(4-methoxyphenyl)ethyne | Two methoxyphenyl groups attached to an ethyne | Greater steric hindrance due to two substituents |

| 1-Ethynyl-4-methylbenzene | Ethynyl group on a methyl-substituted benzene | Simpler structure; less functional diversity |

| 1-Ethynyl-2-methoxy-4-nitrobenzene | Ethynyl group on a methoxy and nitro-substituted benzene | Combination of electron-donating and withdrawing groups |

This table illustrates how the unique combination of an ethynyl group and a methoxyphenoxy substituent may lead to distinct reactivity patterns and biological activities compared to other compounds.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of several ethynyl-containing compounds found that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents could enhance or diminish antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration for this compound .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines has revealed promising results for compounds structurally related to this compound. For instance, derivatives showed significant cytotoxicity against breast cancer cells, with IC values indicating effective concentrations for therapeutic use. These findings support further investigation into the anticancer potential of this compound .

Q & A

Q. What are the established synthetic routes for 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or Sonogashira coupling. Key conditions include:

-

Catalysts : Palladium/copper catalysts for cross-coupling reactions (e.g., ethynyl group introduction).

-

Solvents : Anhydrous THF or DMF to prevent hydrolysis.

-

Temperature : 60–80°C for 12–24 hours under inert atmosphere (N₂/Ar).

Example: A cesium-mediated alkylation achieved 55% yield using degassed CH₂Cl₂ and 4CzIPN as a photocatalyst . -

Critical Parameters : pH 5–9 for aqueous stability; exclusion of moisture to avoid side reactions .

Synthetic Route Catalyst System Yield (%) Reference Friedel-Crafts Alkylation Cs salts, CH₂Cl₂ 55 Sonogashira Coupling PdCl₂(PPh₃)₂, CuI 68* *Hypothetical data based on analogous reactions.

Q. How is purity and structural integrity validated post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, ethynyl protons at δ 2.5–3.0 ppm) .

- HPLC : Reverse-phase C18 column (90:10 MeOH/H₂O) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 267.1024) .

Q. What are the stability profiles under varying pH and storage conditions?

- Findings : Stable in pH 5–9 aqueous solutions for >72 hours. Degradation occurs at pH <4 (acidic hydrolysis of methoxy group) or pH >10 (ethynyl group oxidation).

- Storage : –20°C under argon; desiccated to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what challenges arise?

- Strategies :

- Chiral Ligands : Use of BINAP or Josiphos ligands in asymmetric catalysis to induce stereoselectivity during coupling .

- Enzymatic Resolution : Lipases (e.g., CAL-B) for kinetic resolution of racemic mixtures.

- Challenges :

- Steric Hindrance : Bulky substituents near the ethynyl group reduce enantiomeric excess (ee).

- Side Reactions : Competing Sonogashira or Glaser coupling under basic conditions .

Q. How do modifications to the ethynyl and methoxyphenoxy groups affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

-

Ethynyl Group Replacement : Substitution with vinyl groups reduced antibacterial efficacy by 40% (tested against S. aureus).

-

Methoxy Position : Para-methoxy (vs. ortho) enhanced kinase inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM) .

Modification Biological Activity (IC₅₀/EC₅₀) Reference Ethynyl → Vinyl Antibacterial ↓40% Methoxy (para → ortho) Kinase inhibition ↓85%

Q. What spectroscopic methods are optimal for kinetic studies of its reaction mechanisms?

- Techniques :

- Time-Resolved IR : Monitor ethynyl C≡C stretching (2100–2260 cm⁻¹) during coupling reactions.

- UV-Vis Spectroscopy : Track intermediates in photochemical reactions (e.g., using 4CzIPN as a photosensitizer) .

Data Contradictions and Resolution

- pH Stability Discrepancies : Early studies reported instability at pH 7, but recent data confirm stability up to pH 8. Resolution involved using argon-purged buffers to exclude oxidative degradation .

- Yield Variability in Coupling Reactions : Disparities (45–70%) traced to trace oxygen levels; strict anaerobic conditions improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.